molecular formula C10H14BBrN2O2 B13114742 (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid

(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B13114742
M. Wt: 284.95 g/mol
InChI Key: WZUSKLKTBANWCH-UHFFFAOYSA-N
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Description

(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a bromine atom and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:

    Bromination: The starting material, 6-(piperidin-1-yl)pyridin-3-yl, undergoes bromination to introduce the bromine atom at the 5-position of the pyridine ring.

    Borylation: The brominated intermediate is then subjected to a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction with a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst concentrations to ensure efficient bromination and borylation processes.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrogenated compounds.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the synthesis of complex molecules. The bromine atom and piperidine ring also contribute to the compound’s reactivity and potential interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester: Similar structure but lacks the bromine atom.

    5-Bromopyridine-3-boronic acid: Similar structure but lacks the piperidine ring.

    3-Pyridinylboronic acid: Similar structure but lacks both the bromine atom and piperidine ring.

Uniqueness

(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid is unique due to the combination of the boronic acid group, bromine atom, and piperidine ring

Biological Activity

(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in drug discovery and development. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C10H14BBrN2O2
Molecular Weight 284.95 g/mol
IUPAC Name (5-bromo-6-piperidin-1-ylpyridin-3-yl)boronic acid
CAS Number 2225173-66-8
Storage Conditions -20°C

Synthesis

The synthesis of this compound typically involves:

  • Bromination : The precursor compound, 6-(piperidin-1-yl)pyridin-3-yl, undergoes bromination at the 5-position.
  • Borylation : The brominated intermediate is subjected to a palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce the boronic acid group .

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with various biological targets due to its boronic acid functionality. This property allows it to interact with diols and other nucleophiles, facilitating the synthesis of complex molecules. The presence of the bromine atom and piperidine ring enhances its reactivity and potential interactions with biological systems .

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has been studied for its role as a proteasome inhibitor, which can lead to the accumulation of ubiquitinated proteins in cancer cells, ultimately inducing apoptosis .

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes by binding to their active sites. This inhibition can modulate cellular processes, making it a candidate for therapeutic applications .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related compounds have exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating a potential for developing new antibiotics .

Case Studies and Research Findings

  • Lead Optimization Studies : In one study focused on optimizing lead compounds for anti-Trypanosomal activity, derivatives similar to this compound were evaluated for their efficacy against Trypanosoma brucei. Some compounds demonstrated sub-micromolar activity against the parasite while remaining non-toxic to mammalian cells .
  • Structure–Activity Relationship (SAR) : A SAR study indicated that modifications in substituents on the pyridine ring could significantly affect antibacterial activity. Compounds with specific functional groups showed enhanced potency against various microbial strains .

Comparative Analysis

To understand the uniqueness of this compound, it is compared with similar compounds:

CompoundKey FeaturesBiological Activity
(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)boronic acid Lacks bromine; methyl group presentPotential proteasome inhibitor
(5-Bromopyridine-3-boronic acid) Lacks piperidine ringLimited biological studies reported
(3-Pyridinylboronic acid) Lacks both bromine and piperidinePrimarily used in organic synthesis

Properties

Molecular Formula

C10H14BBrN2O2

Molecular Weight

284.95 g/mol

IUPAC Name

(5-bromo-6-piperidin-1-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C10H14BBrN2O2/c12-9-6-8(11(15)16)7-13-10(9)14-4-2-1-3-5-14/h6-7,15-16H,1-5H2

InChI Key

WZUSKLKTBANWCH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N2CCCCC2)Br)(O)O

Origin of Product

United States

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